molecular formula C10H8BrNO B14118977 1-(7-Bromo-1H-indol-1-yl)ethanone

1-(7-Bromo-1H-indol-1-yl)ethanone

Cat. No.: B14118977
M. Wt: 238.08 g/mol
InChI Key: CIYUQHBTANTDMC-UHFFFAOYSA-N
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Description

1-(7-Bromo-1H-indol-1-yl)ethanone is a chemical compound belonging to the indole family, characterized by the presence of a bromine atom at the 7th position of the indole ring and an ethanone group at the 1st position. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 7-bromoindole with acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(7-Bromo-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(7-Bromo-1H-indol-1-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Bromo-1H-indol-1-yl)ethanone involves its interaction with various molecular targets and pathways. The bromine atom and ethanone group contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound can inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1-(7-Bromo-1H-indol-3-yl)ethanone
  • 1-(5-Bromo-1H-indol-1-yl)ethanone
  • 1-(7-Chloro-1H-indol-1-yl)ethanone

Comparison: 1-(7-Bromo-1H-indol-1-yl)ethanone is unique due to the specific positioning of the bromine atom and the ethanone group, which influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

1-(7-bromoindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7(13)12-6-5-8-3-2-4-9(11)10(8)12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYUQHBTANTDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=C1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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